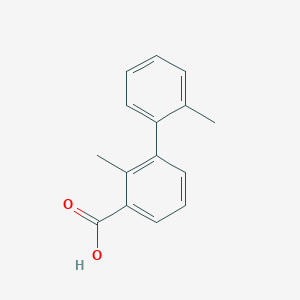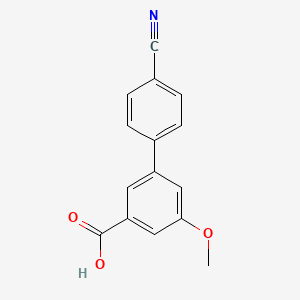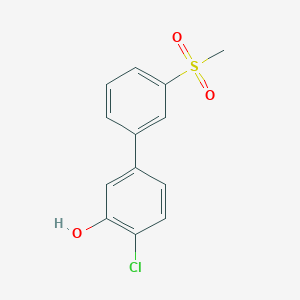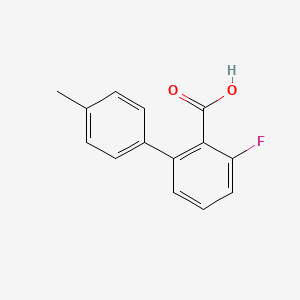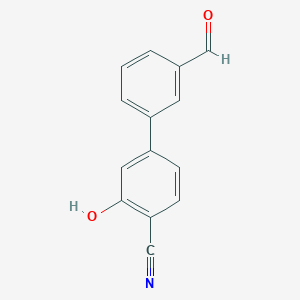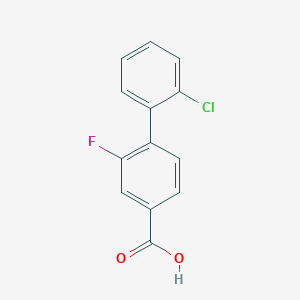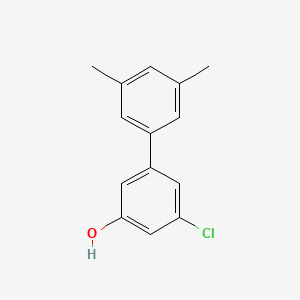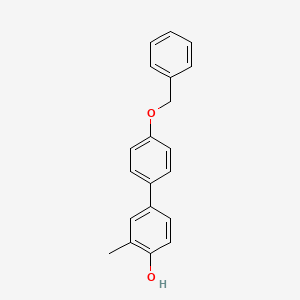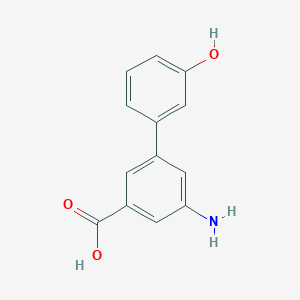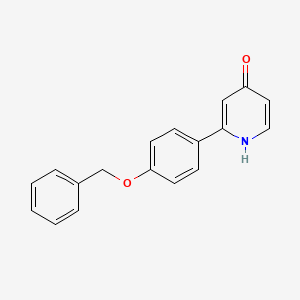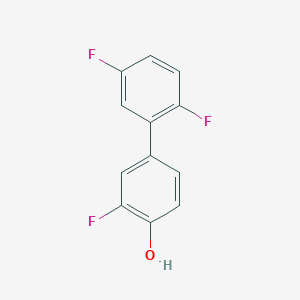![molecular formula C20H22O7 B3059866 3,5,11,13-Tetramethoxy-17-oxatetracyclo[7.7.1.0^{2,7}.0^{10,15}]heptadeca-2,4,6,10(15),11,13-hexaene-4,12-diol CAS No. 1379610-45-3](/img/structure/B3059866.png)
3,5,11,13-Tetramethoxy-17-oxatetracyclo[7.7.1.0^{2,7}.0^{10,15}]heptadeca-2,4,6,10(15),11,13-hexaene-4,12-diol
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to its tetracyclic nature. The compound has been characterized by spectroscopy, microanalysis, and single crystal X-ray diffractometry . The experimental bond lengths and bond angles have been contrasted with computed bond lengths and bond angles .Aplicaciones Científicas De Investigación
Intramolecular Reactions and Molecular Structure
- 3,5,11,13-Tetramethoxy-17-oxatetracyclo compound has been studied for its reactions, particularly intramolecular oxygen migration and reactions in acidic media. These reactions offer insights into the compound's molecular structure and chemical behavior (Menzek & Altundas, 2006).
Reactions with Other Chemicals
- The compound has been involved in condensation reactions with other chemicals like 2-ethoxyvinylphosphonic dichloride, resulting in complex products and highlighting its reactivity and potential for forming diverse molecular structures (Sadykova et al., 2011).
Role in Metal Complexes
- It plays a significant role in forming metal complexes, especially with ligands containing pyridine. This has implications in inorganic chemistry and the study of macrocyclic compounds (Costa & Delgado, 1993).
Photophysical Properties
- The compound's derivatives are studied for their photophysical properties, particularly in creating new fluorescent devices for protons and metal ions. This research has applications in developing sensors and other optical devices (Tamayo et al., 2005).
Chemical Rearrangements
- Studies on the compound include the investigation of its chemical rearrangements, such as the Cope rearrangement, which provides deeper understanding of its chemical dynamics and potential for synthesizing new compounds (Grimme & Krauthäuser, 1997).
Coordination Chemistry
- The compound's role in coordination chemistry, particularly in forming complexes with cobalt(III), reveals its potential in creating diverse chemical structures and applications in coordination compounds (Long & Busch, 1974).
Interaction with Transition Metals
- The compound's interaction with transition metals, such as copper(II), has been a subject of study, leading to insights into its binding properties and potential applications in developing metal ion sensors (Alcock, Moore, & Omar, 1985).
Propiedades
IUPAC Name |
3,5,11,13-tetramethoxy-17-oxatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene-4,12-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O7/c1-23-13-7-9-5-11-16-10(8-14(24-2)18(22)20(16)26-4)6-12(27-11)15(9)19(25-3)17(13)21/h7-8,11-12,21-22H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRWWYIWOIPQOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C3CC4=CC(=C(C(=C4C(O3)CC2=C1)OC)O)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501125410 | |
| Record name | 5,11-Epoxydibenzo[a,e]cyclooctene-3,9-diol, 5,6,11,12-tetrahydro-2,4,8,10-tetramethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501125410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5,11,13-Tetramethoxy-17-oxatetracyclo[7.7.1.0^{2,7}.0^{10,15}]heptadeca-2,4,6,10(15),11,13-hexaene-4,12-diol | |
CAS RN |
1379610-45-3 | |
| Record name | 5,11-Epoxydibenzo[a,e]cyclooctene-3,9-diol, 5,6,11,12-tetrahydro-2,4,8,10-tetramethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379610-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,11-Epoxydibenzo[a,e]cyclooctene-3,9-diol, 5,6,11,12-tetrahydro-2,4,8,10-tetramethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501125410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



